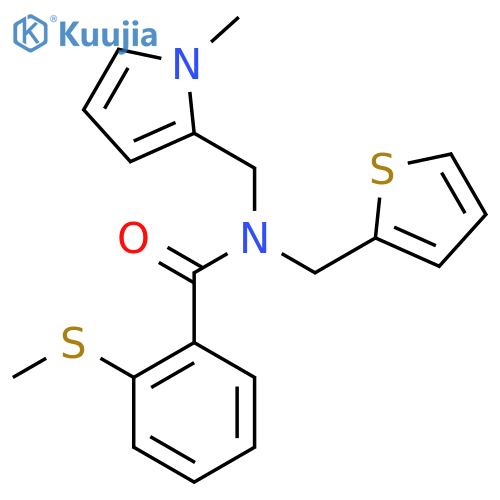

Cas no 1251573-22-4 (N-(1-methyl-1H-pyrrol-2-yl)methyl-2-(methylsulfanyl)-N-(thiophen-2-yl)methylbenzamide)

N-(1-methyl-1H-pyrrol-2-yl)methyl-2-(methylsulfanyl)-N-(thiophen-2-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(1-methyl-1H-pyrrol-2-yl)methyl-2-(methylsulfanyl)-N-(thiophen-2-yl)methylbenzamide

- N-[(1-methylpyrrol-2-yl)methyl]-2-methylsulfanyl-N-(thiophen-2-ylmethyl)benzamide

- F5854-2958

- AKOS024522637

- 1251573-22-4

- N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide

- N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide

- VU0524059-1

-

- インチ: 1S/C19H20N2OS2/c1-20-11-5-7-15(20)13-21(14-16-8-6-12-24-16)19(22)17-9-3-4-10-18(17)23-2/h3-12H,13-14H2,1-2H3

- InChIKey: YJTMCFVQRHZMEU-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1CN(C(C1C=CC=CC=1SC)=O)CC1=CC=CN1C

計算された属性

- せいみつぶんしりょう: 356.10170561g/mol

- どういたいしつりょう: 356.10170561g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 420

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

N-(1-methyl-1H-pyrrol-2-yl)methyl-2-(methylsulfanyl)-N-(thiophen-2-yl)methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5854-2958-30mg |

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide |

1251573-22-4 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5854-2958-40mg |

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide |

1251573-22-4 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5854-2958-4mg |

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide |

1251573-22-4 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5854-2958-20μmol |

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide |

1251573-22-4 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5854-2958-10μmol |

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide |

1251573-22-4 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5854-2958-10mg |

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide |

1251573-22-4 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5854-2958-1mg |

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide |

1251573-22-4 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5854-2958-3mg |

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide |

1251573-22-4 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5854-2958-2mg |

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide |

1251573-22-4 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5854-2958-50mg |

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide |

1251573-22-4 | 50mg |

$160.0 | 2023-09-09 |

N-(1-methyl-1H-pyrrol-2-yl)methyl-2-(methylsulfanyl)-N-(thiophen-2-yl)methylbenzamide 関連文献

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

N-(1-methyl-1H-pyrrol-2-yl)methyl-2-(methylsulfanyl)-N-(thiophen-2-yl)methylbenzamideに関する追加情報

Recent Advances in the Study of N-(1-methyl-1H-pyrrol-2-yl)methyl-2-(methylsulfanyl)-N-(thiophen-2-yl)methylbenzamide (CAS: 1251573-22-4)

The compound N-(1-methyl-1H-pyrrol-2-yl)methyl-2-(methylsulfanyl)-N-(thiophen-2-yl)methylbenzamide (CAS: 1251573-22-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a modulator of specific biological pathways, particularly those involving protein-protein interactions (PPIs). The presence of both pyrrole and thiophene moieties in its structure suggests a high affinity for binding to hydrophobic pockets in target proteins, making it a promising scaffold for the development of novel inhibitors. Computational docking studies have further supported this hypothesis, revealing favorable binding energies with several disease-relevant proteins.

In vitro assays have demonstrated that N-(1-methyl-1H-pyrrol-2-yl)methyl-2-(methylsulfanyl)-N-(thiophen-2-yl)methylbenzamide exhibits potent inhibitory activity against a range of kinases, including those implicated in cancer and inflammatory diseases. Notably, the compound showed selective inhibition of certain kinase isoforms, suggesting a potential for reduced off-target effects in therapeutic applications. These findings have spurred further investigation into its pharmacokinetic properties and toxicity profile.

One of the most intriguing aspects of this compound is its synthetic accessibility. Recent publications have described optimized routes for its preparation, emphasizing high yields and scalability. The use of green chemistry principles, such as solvent-free reactions and catalytic methods, has also been explored to enhance the sustainability of its production. These advancements are critical for facilitating future preclinical and clinical studies.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its drug-like properties. Ongoing research is focused on structural modifications to improve bioavailability and metabolic stability. Collaborative efforts between academic and industrial researchers are expected to accelerate progress in this area, potentially leading to the development of new therapeutic agents based on this scaffold.

In conclusion, N-(1-methyl-1H-pyrrol-2-yl)methyl-2-(methylsulfanyl)-N-(thiophen-2-yl)methylbenzamide represents a compelling case study in the intersection of chemical synthesis and biological discovery. Its unique structural attributes and promising bioactivity profile position it as a valuable tool for both basic research and drug development. Future studies will likely focus on translating these findings into tangible clinical benefits, addressing unmet medical needs in oncology and beyond.

1251573-22-4 (N-(1-methyl-1H-pyrrol-2-yl)methyl-2-(methylsulfanyl)-N-(thiophen-2-yl)methylbenzamide) 関連製品

- 2383386-04-5((2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane)

- 2138084-71-4(1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde)

- 26286-55-5(2-(2-methyl-1H-imidazol-1-yl)aniline)

- 149930-92-7(Boc-D-2-amino-4-bromo-4-pentenoic acid)

- 234432-88-3(PCB 54-13C12)

- 1800541-83-6(3-(2-azidoethyl)-3-methyl-3H-diazirine)

- 675166-30-0((5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one)

- 1209781-11-2(tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate)

- 109925-12-4(5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)

- 1495650-89-9(2-Butanone, 1-[(2,5-dimethylphenyl)thio]-3-methyl-)